4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
CAS No.: 2640822-36-0
Cat. No.: VC11854890
Molecular Formula: C21H28N4O4
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640822-36-0 |
|---|---|
| Molecular Formula | C21H28N4O4 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C21H28N4O4/c1-28-17-2-3-18-19(12-17)22-14-25(20(18)26)13-15-4-8-24(9-5-15)21(27)23-16-6-10-29-11-7-16/h2-3,12,14-16H,4-11,13H2,1H3,(H,23,27) |
| Standard InChI Key | LIDLCFQDRZKVBQ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)NC4CCOCC4 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)NC4CCOCC4 |
Introduction
Quinazoline Ring
The quinazoline ring is a common motif in pharmaceuticals, known for its involvement in various biological activities, including anti-inflammatory and anticancer effects. Compounds with similar quinazoline structures have been explored for their COX-2 inhibitory activity, which is relevant in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Piperidine Ring
Piperidine is a six-membered ring containing one nitrogen atom, often found in drugs that target the central nervous system. It is known for its role in compounds with analgesic, antipsychotic, and antihistaminic properties.
Oxane (Tetrahydropyran) Moiety
The oxane ring is a common structural element in organic chemistry, often used in the synthesis of complex molecules. It can contribute to the compound's solubility and pharmacokinetic properties.
Potential Applications
While specific applications of this compound are not documented, its structural components suggest potential uses in medicinal chemistry, particularly in areas such as:
-
Pain Management: Given the presence of a piperidine ring, it might exhibit analgesic properties.
-
Inflammation: The quinazoline component could contribute to anti-inflammatory activity.
-
Neurological Disorders: The combination of piperidine and quinazoline rings might be beneficial in targeting neurological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume